methyl 2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]benzoate
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Overview
Description
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate is a complex organic compound that features a pyrimidine ring substituted with hydroxyl and nitro groups, and a benzoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol.
Coupling Reaction: The pyrimidine derivative is then coupled with methyl 2-formylbenzoate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form quinones.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential anticancer and antihypertensive agents.
Materials Science: The compound’s unique structure makes it suitable for use in the development of high-energy density materials and dyes.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of various biologically active compounds.
2,4-Dihydroxy-6-methylbenzoate: A compound with similar structural features but different functional groups.
Uniqueness
Methyl 2-[(E)-2-(2,6-dihydroxy-5-nitro-4-pyrimidinyl)-1-ethenyl]benzoate is unique due to its combination of a pyrimidine ring with hydroxyl and nitro substitutions and a benzoate ester moiety
Properties
Molecular Formula |
C14H11N3O6 |
---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
methyl 2-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]benzoate |
InChI |
InChI=1S/C14H11N3O6/c1-23-13(19)9-5-3-2-4-8(9)6-7-10-11(17(21)22)12(18)16-14(20)15-10/h2-7H,1H3,(H2,15,16,18,20)/b7-6+ |
InChI Key |
KREZSTWBWDRWCT-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
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